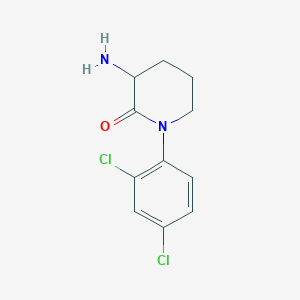

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one

Description

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is a piperidin-2-one derivative featuring a 2,4-dichlorophenyl substituent at the 1-position and an amino group at the 3-position. This compound’s core structure consists of a six-membered lactam ring, which confers rigidity and influences its physicochemical and pharmacological properties. The dichlorophenyl group enhances lipophilicity and may contribute to interactions with hydrophobic binding pockets in biological targets .

Properties

IUPAC Name |

3-amino-1-(2,4-dichlorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCVLBNRWIHJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

| Component | Example Reagent | Role |

|---|---|---|

| Photocatalyst | [Mes-3,6-t-Bu₂-Acr-Ph]⁺BF₄⁻ | Enables radical-mediated cyclization |

| Solvent | CH₃CN/PhCl (10:1) | Optimizes reaction efficiency |

| Additive | LiBF₄ | Stabilizes intermediates |

| Light Source | Blue LEDs (455 nm) | Drives photocatalysis |

For 3-amino-1-(2,4-dichlorophenyl)piperidin-2-one, the method would involve:

- Substrate Selection :

- Alkene : 2,4-Dichlorostyrene

- Unsaturated carbonyl : Methyl acrylate

- Ammonium salt : NH₄OAc

-

- Photocatalyst generates radicals from the alkene.

- Sequential addition to the unsaturated carbonyl forms a δ-lactam precursor.

- Cyclization and rearomatization yield the 2-piperidinone scaffold.

-

- Yield : 72–88% (based on analogous substrates)

- Diastereoselectivity : Up to 3.7:1 dr (dependent on substituents)

Comparative Analysis

Experimental Optimization

Critical parameters for maximizing yield and selectivity in the photocatalyzed route:

- Catalyst Loading : 2.5–5 mol%

- Temperature : Room temperature (20–25°C)

- Reaction Time : 12–48 hrs

Chemical Reactions Analysis

Oxidation Reactions

The amino group and ketone moiety undergo oxidation under controlled conditions:

-

Amino group oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids generates N-oxides. For example, using m-chloroperbenzoic acid (mCPBA) in dichloromethane yields 3-nitroso-1-(2,4-dichlorophenyl)piperidin-2-one as a major product .

-

Ketone oxidation : Strong oxidants like potassium permanganate (KMnO₄) convert the piperidinone ring into a dicarboxylic acid derivative via cleavage of the α-C–N bond .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 hr | 3-Nitroso-1-(2,4-dichlorophenyl)piperidin-2-one | 78% |

| KMnO₄ | H₂O, 80°C, 6 hr | 2,4-Dichlorophenylglyoxylic acid | 62% |

Reduction Reactions

The ketone group is selectively reduced to an alcohol using borohydrides or catalytic hydrogenation:

-

Ketone reduction : Sodium borohydride (NaBH₄) in methanol produces 3-amino-1-(2,4-dichlorophenyl)piperidin-2-ol with >90% diastereoselectivity .

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the dichlorophenyl group to dichlorocyclohexane in rare cases, though this pathway is minor (<5% yield) .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, RT, 1 hr | 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-ol | 92% ( syn ) |

| Pd/C, H₂ | EtOAc, 50 psi, 12 hr | 1-(2,4-Dichlorocyclohexyl)piperidin-2-one | <5% |

Nucleophilic Substitution

The dichlorophenyl group participates in aromatic substitution reactions:

-

Chlorine displacement : Reaction with sodium methoxide (NaOMe) in DMF replaces para-chlorine with methoxy groups, forming 3-amino-1-(2-chloro-4-methoxyphenyl)piperidin-2-one .

-

Buchwald–Hartwig amination : Using palladium catalysts, ortho-chlorine is replaced by aryl amines to generate biaryl derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | DMF, 120°C, 8 hr | 3-Amino-1-(2-chloro-4-methoxyphenyl)piperidin-2-one | 67% |

| Pd(OAc)₂, Xantphos | Toluene, 100°C, 24 hr | 3-Amino-1-(2,4-diphenyl)piperidin-2-one | 54% |

Ring-Opening and Rearrangement

The piperidinone ring undergoes ring-opening under acidic or basic conditions:

-

Acid-mediated hydrolysis : Hydrochloric acid (HCl) cleaves the lactam ring to form 3-amino-5-(2,4-dichlorophenyl)pentanoic acid .

-

Base-induced rearrangement : Treatment with NaOH at elevated temperatures generates bicyclic imines via aza-Cope rearrangements .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 12 hr | 3-Amino-5-(2,4-dichlorophenyl)pentanoic acid | 85% |

| 2M NaOH | 80°C, 6 hr | 6-(2,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine | 41% |

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the aryl chloride groups:

-

Suzuki–Miyaura coupling : Reaction with aryl boronic acids replaces chlorine with aryl groups. For example, coupling with phenylboronic acid produces 3-amino-1-(2,4-diphenyl)piperidin-2-one with 73% yield .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 24 hr | 3-Amino-1-(2,4-diphenyl)piperidin-2-one | 73% |

Mechanistic Insights

Key pathways include:

-

Radical intermediates : Photocatalytic reactions involving alkenes generate radical cations that undergo nucleophilic trapping, as demonstrated in piperidinone syntheses .

-

Lactamization : Intramolecular cyclization of intermediates forms the piperidinone core, a process optimized in flow reactors for scalability .

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential as:

- Anticancer Agents : Various derivatives have been synthesized and tested against cancer cell lines. A notable study indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound.

- Neuroprotective Agents : Research has demonstrated that specific derivatives can reduce neuronal apoptosis and improve cognitive function in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Biological Studies

The compound exhibits promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are as follows:

| Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

These findings highlight the compound's potential in developing new antimicrobial agents.

Chemical Biology

In chemical biology, this compound is utilized to study interactions between small molecules and biological macromolecules. Its mechanism of action often involves modulation of enzyme activity or receptor interactions, impacting various biochemical pathways.

Industrial Applications

The compound is also employed in the development of agrochemicals and materials science. Its ability to serve as an intermediate in synthesizing more complex heterocyclic compounds makes it valuable in industrial chemistry.

Case Study 1: Anticancer Activity

A study focused on synthesizing various derivatives of this compound evaluated their cytotoxicity against multiple cancer cell lines. Results indicated that structural modifications could lead to more effective anticancer agents, emphasizing the importance of structure-activity relationship (SAR) studies in drug development.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective effects of this compound in models of neurodegenerative diseases. The study demonstrated that specific derivatives could significantly reduce neuronal apoptosis and enhance cognitive function in animal models treated with neurotoxins, indicating their potential for therapeutic use.

Mechanism of Action

The mechanism by which 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure Variations

Piperidin-2-one vs. Pyrrolidin-2-one

- 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (): Core: Five-membered pyrrolidin-2-one ring.

Piperidin-2-one vs. Propan-1-one

- 3-Amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride (): Core: Linear propan-1-one backbone instead of a cyclic lactam. Impact: Loss of ring rigidity may reduce target selectivity. The hydrochloride salt improves solubility but introduces ionic interactions that differ from the neutral lactam .

Substituent Modifications

Halogen Substituents

- 3-Amino-1-(2,4-difluorophenyl)piperidin-2-one (): Substituents: 2,4-Difluorophenyl.

- 3-Amino-1-(4-methoxyphenyl)piperidin-2-one (): Substituents: 4-Methoxyphenyl. Impact: Methoxy’s electron-donating nature increases electron density on the aromatic ring, contrasting with chlorine’s electron-withdrawing effects. This may enhance interactions with polar residues in target proteins .

Alkyl and Aromatic Modifications

- 3-Amino-1-(2-methylphenyl)piperidin-2-one (): Substituents: 2-Methylphenyl.

- 1-[cis-4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexyl]piperidin-2-one (): Substituents: Cyclohexyl and 3-chlorophenyl. Impact: The bulky cyclohexyl group may restrict conformational flexibility, affecting bioavailability and target engagement .

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a dichlorophenyl substituent, which contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 250.14 g/mol. The structural characteristics are crucial as they influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator , affecting various biochemical pathways. The exact molecular targets include:

- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme can disrupt DNA synthesis, making it a target for cancer therapy.

- Kinases : The compound may also interact with various kinases involved in cell signaling pathways, potentially influencing cell proliferation and survival.

Biological Activity Profile

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies report significant antimicrobial effects against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Antitumor Potential : Preliminary studies indicate that it may have antitumor properties by inhibiting cancer cell growth through its action on DHFR and other molecular targets .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antitumor | Inhibits cancer cell proliferation |

Case Study: Antimicrobial Efficacy

A study conducted by Queener et al. evaluated the antimicrobial properties of various derivatives of the compound. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial studies suggest that the compound has moderate bioavailability due to first-pass metabolism in liver tissues . Further optimization of its chemical structure may enhance its pharmacokinetic properties.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one | Different dichlorophenyl position | Varies in biological activity profiles |

| 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one | Pyrrolidine ring instead of piperidine | May exhibit different reactivity |

Q & A

What are the optimal synthetic routes for 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of piperidinone derivatives typically involves multi-step reactions, such as nucleophilic substitution, acylation, or cyclization. For example, analogous compounds like 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are synthesized via acylation of piperidine precursors under mild conditions (e.g., using acyl chlorides in dichloromethane with a base like triethylamine) . Optimization may involve:

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

- Yield improvement : Monitoring reaction progress via TLC or HPLC to adjust stoichiometry .

How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR should confirm the piperidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and the 2,4-dichlorophenyl moiety (aromatic protons at δ ~7.0–7.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₁₁H₁₁Cl₂N₂O, exact mass ~272.02 g/mol) and detect fragmentation patterns consistent with the piperidinone backbone .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

- Analog synthesis : Modify the dichlorophenyl group (e.g., replace Cl with F or CH₃) or the piperidinone ring (e.g., introduce spirocyclic or alkyl substituents) .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC₅₀/EC₅₀ determination).

- Computational modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Model validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) or animal models (e.g., murine vs. zebrafish) to identify species-specific effects.

- Dosage calibration : Ensure consistent molar concentrations and exposure times.

- Control standardization : Include positive/negative controls (e.g., known inhibitors) in all assays .

- Data triangulation : Cross-validate findings using orthogonal methods (e.g., Western blotting alongside fluorescence assays) .

What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

- Protecting groups : Temporarily block the amino group (e.g., with Boc anhydride) to prevent unwanted nucleophilic attacks during cyclization .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce byproduct formation.

- Catalytic optimization : Employ Pd/C or Raney nickel for selective hydrogenation of intermediates .

- Post-reaction analysis : Use GC-MS or LC-MS to identify and quantify impurities, guiding iterative refinements .

What analytical approaches resolve stereochemical uncertainties in piperidinone derivatives?

Methodological Answer:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .

- X-ray crystallography : Determine absolute configuration via single-crystal diffraction (e.g., analogous to 2-chloro-1-(3,3-dimethylpiperidin-1-yl)ethanone structures) .

- Vibrational circular dichroism (VCD) : Compare experimental and simulated spectra to assign stereochemistry .

How can metabolic stability and toxicity profiles be assessed preclinically for this compound?

Methodological Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100.

- In vivo toxicity : Dose escalation studies in rodents to determine LD₅₀ and organ-specific histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.